molecular formula C26H25N3O4 B2885968 1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954589-47-0

1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2885968
CAS No.: 954589-47-0
M. Wt: 443.503
InChI Key: XYWOMBVFAQRVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic molecule. It features a benzhydryl group, a benzo[d][1,3]dioxole ring system, a pyrrolidinone group, and a urea moiety. The combination of these functional groups makes it interesting for various chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea involves several steps:

  • Formation of Benzhydryl Chloride: Benzhydrol reacts with thionyl chloride under reflux conditions.

  • Synthesis of Benzo[d][1,3]dioxol-5-yl-pyrrolidin-3-one: This can be synthesized via a multi-step reaction involving condensation, cyclization, and oxidation reactions.

  • Coupling Reaction: The final step involves the reaction of benzhydryl chloride with benzo[d][1,3]dioxol-5-yl-pyrrolidin-3-one in the presence of a base, followed by the addition of an isocyanate to form the urea derivative.

Industrial Production Methods

While industrial production specifics may vary, a scaled-up version of the laboratory synthesis would be employed. Automation and optimization of reaction conditions, such as temperature and solvent selection, enhance yield and purity in industrial setups.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions, including:

  • Oxidation: The benzhydryl group can be oxidized to form a benzhydryl radical.

  • Reduction: The pyrrolidinone ring can be reduced under catalytic hydrogenation conditions.

  • Substitution: Electrophilic aromatic substitution can occur on the benzo[d][1,3]dioxole ring.

Common Reagents and Conditions

  • Oxidation: Common reagents include potassium permanganate and chromium trioxide.

  • Reduction: Hydrogen gas with a palladium on carbon catalyst.

  • Substitution: Halogens or alkyl groups using Lewis acids as catalysts.

Major Products

  • Oxidation: Benzhydryl radicals.

  • Reduction: Pyrrolidine derivatives.

  • Substitution: Halogenated or alkylated benzo[d][1,3]dioxole products.

Scientific Research Applications

Chemistry

  • As a Building Block: Utilized in the synthesis of more complex molecules in organic chemistry.

Biology

  • Biochemical Probes: Useful in studying enzyme-substrate interactions.

Medicine

  • Potential Pharmacological Agent: Investigated for its potential therapeutic effects due to the combination of functional groups that interact with biological targets.

Industry

  • Material Science: Used in the development of advanced materials due to its structural diversity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-2-yl)methyl)urea

  • 1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-6-yl)-5-oxopyrrolidin-3-yl)methyl)urea

  • 1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrrolidin-3-yl)methyl)urea

Uniqueness

The positioning of functional groups and their specific spatial arrangement gives 1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea unique physicochemical properties that differ from other related compounds, impacting its reactivity and biological activity.

Hope this in-depth look at this compound helps! Anything else on your mind?

Properties

IUPAC Name

1-benzhydryl-3-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c30-24-13-18(16-29(24)21-11-12-22-23(14-21)33-17-32-22)15-27-26(31)28-25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,14,18,25H,13,15-17H2,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWOMBVFAQRVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.